3-Bromo-2-(trifluoromethyl)phenylurea
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Overview
Description
3-Bromo-2-(trifluoromethyl)phenylurea: is an organic compound with the molecular formula C8H6BrF3N2O and a molecular weight of 283.05 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylurea moiety, making it a unique and valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)phenylurea typically involves the reaction of 3-bromo-2-(trifluoromethyl)aniline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylurea derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .
Scientific Research Applications
Chemistry: 3-Bromo-2-(trifluoromethyl)phenylurea is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays .
Medicine: Its structural features allow for the development of drugs with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- 2-Bromo-3-(trifluoromethyl)phenylurea
- 3-Bromo-5-(trifluoromethyl)phenylurea
- 3-Bromo-4-(trifluoromethyl)phenylurea
Comparison: Compared to its similar compounds, 3-Bromo-2-(trifluoromethyl)phenylurea exhibits unique reactivity and selectivity due to the specific positioning of the bromine and trifluoromethyl groups. This unique arrangement enhances its ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H6BrF3N2O |
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Molecular Weight |
283.04 g/mol |
IUPAC Name |
[3-bromo-2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6BrF3N2O/c9-4-2-1-3-5(14-7(13)15)6(4)8(10,11)12/h1-3H,(H3,13,14,15) |
InChI Key |
IWJOBAPTWQBSTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)NC(=O)N |
Origin of Product |
United States |
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